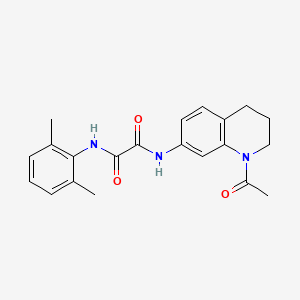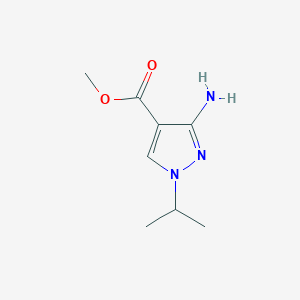
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at specific positions on the ring. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to form the acid chloride, which was then coupled with 4-aminoacetophenone . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to introduce the appropriate acetyl and dimethylphenyl groups at the desired positions on the quinoline ring.
Molecular Structure Analysis
Quinoline derivatives often exhibit interesting structural features, such as intramolecular hydrogen bonding and planar conformations, which can be crucial for their biological activity. For example, the crystal structure of a coumarin-quinoline derivative showed intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to the molecule's planarity . These structural analyses are typically performed using techniques like single crystal X-ray diffraction and are supported by computational methods such as density functional theory (DFT) .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be influenced by the substituents on the quinoline ring. The presence of acetyl and dimethylphenyl groups could affect the compound's ability to participate in various chemical reactions, such as hydrogen bond formation and π-π interactions, as observed in other quinoline derivatives . These interactions are not only important for the compound's stability and crystallinity but also for its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and photophysical properties, are often characterized using spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy . These properties are crucial for understanding the compound's behavior in different environments and can provide insights into its potential applications. For instance, the theoretical UV-Vis spectrum obtained from DFT calculations can be compared with the experimental spectrum to validate the molecular structure .
Scientific Research Applications
Structural Analysis and Synthesis Techniques
Crystal Structure and DFT Studies : The crystalline structure of related quinoline derivatives has been thoroughly analyzed, revealing that the crystal packing is predominantly controlled by hydrogen bond interactions. Molecular geometry optimizations conducted using DFT methods provide insights into the electronic properties and theoretical spectra, which closely match experimental observations (Polo-Cuadrado et al., 2021).
Diversity-Oriented Synthesis : Research has demonstrated the efficient synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, highlighting the use of nontoxic cerium catalysts. This approach underscores the compound's versatility in generating a wide array of analogues with potential biological activities (Kantevari et al., 2011).
Biological Activities and Potential Applications
Antitubercular Activity : Certain analogues have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some showing promising results. This highlights the compound's potential in developing new antitubercular agents (Kumar et al., 2014).
Cytotoxic and Anticancer Properties : Related compounds have shown cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their growth inhibitory properties, demonstrating significant cytotoxicity and potential as anticancer agents (Deady et al., 2003).
Antioxidant, Anti-inflammatory, and Antimicrobial Activities : Azoimine quinoline derivatives have been synthesized and evaluated, showing greater antioxidant potential at very low concentrations compared to ascorbic acid. These derivatives also exhibit variable activity against bacteria and fungi, in addition to notable anti-inflammatory activity, suggesting their broad therapeutic potential (Douadi et al., 2020).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGISFBQNOTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)
![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)
![1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B3008255.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)

![5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3008262.png)
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)